N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide: is an organic compound with a complex structure that includes benzyl, dimethyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Reduction: Conversion of nitro groups to amines.
Sulfonation: Introduction of sulfonamide groups.
Alkylation: Addition of benzyl and methyl groups.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like sulfur trioxide for sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N,4-Dimethyl-N-phenylbenzenesulfonamide
- N-Phenyl-N-methyl-p-toluenesulfonamide
- Benzenesulfonamide, N,4-dimethyl-N-phenyl-
Uniqueness
N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to the presence of both benzyl and methyl groups attached to the sulfonamide moiety. This structural feature imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2,4-dimethyl-5-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-13-10-14(2)17(11-16(13)19(3)24(4,20)21)25(22,23)18-12-15-8-6-5-7-9-15/h5-11,18H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCIFCGJONPZDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.